Cas no 1101183-40-7 (2-(2-Propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride)
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Propyl-benzoimidazol-1-yl)-propionic acid hydrochloride
- 2-(2-Propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride
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- MDL: MFCD11506554
- Inchi: 1S/C13H16N2O2.ClH/c1-3-6-12-14-10-7-4-5-8-11(10)15(12)9(2)13(16)17;/h4-5,7-9H,3,6H2,1-2H3,(H,16,17);1H
- InChI Key: SISNFTJHEYIPGF-UHFFFAOYSA-N
- SMILES: Cl.OC(C(C)N1C2C=CC=CC=2N=C1CCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B523615-50mg |
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride |
1101183-40-7 | 50mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B523615-100mg |
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride |
1101183-40-7 | 100mg |
$ 65.00 | 2022-04-02 | ||
| TRC | B523615-500mg |
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride |
1101183-40-7 | 500mg |
$ 115.00 | 2022-04-02 | ||
| abcr | AB217735-1 g |
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride; 95% |
1101183-40-7 | 1 g |
€179.70 | 2023-07-20 | ||
| abcr | AB217735-5 g |
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride; 95% |
1101183-40-7 | 5 g |
€552.30 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1267211-5g |
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride |
1101183-40-7 | 95% | 5g |
$515 | 2023-05-17 | |
| abcr | AB217735-1g |
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride, 95%; . |
1101183-40-7 | 95% | 1g |
€137.20 | 2025-04-22 | |
| abcr | AB217735-5g |
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride, 95%; . |
1101183-40-7 | 95% | 5g |
€552.30 | 2025-02-14 | |
| 1PlusChem | 1P00J24G-5g |
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride |
1101183-40-7 | 95% | 5g |
$704.00 | 2025-03-01 | |
| 1PlusChem | 1P00J24G-1g |
2-(2-propyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride |
1101183-40-7 | 95% | 1g |
$183.00 | 2025-03-01 |
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride Suppliers
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-(2-Propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride
Introduction to 2-(2-Propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride (CAS No. 1101183-40-7) in Modern Chemical and Pharmaceutical Research
2-(2-Propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1101183-40-7, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, featuring a benzimidazole core appended to a propanoic acid moiety, has garnered attention due to its structural versatility and potential biological activities. The benzimidazole scaffold is well-documented for its role in various pharmacological applications, while the hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further investigation.
The benzimidazole ring system, characterized by a fused imidazole and benzene ring, is a privileged scaffold in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of an aliphatic side chain via the propanoic acid group in 2-(2-propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride not only modifies its physicochemical properties but also opens avenues for exploring novel interactions with biological targets.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs). Benzimidazole derivatives have emerged as key players in this domain due to their ability to modulate PPIs through binding to specific pockets on protein surfaces. The propyl group in 2-(2-propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride provides a flexible linker that can optimize binding affinity and selectivity against target proteins. This feature makes it an attractive candidate for designing drugs that can interfere with aberrant signaling pathways involved in diseases such as cancer and inflammation.
Moreover, the hydrochloride salt form of this compound enhances its stability and bioavailability, which are critical factors for drug development. The salt form improves solubility in aqueous media, facilitating formulation into oral or injectable dosage forms. This characteristic is particularly important for compounds intended for therapeutic use, as poor solubility can hinder their absorption and efficacy.
Recent studies have highlighted the potential of benzimidazole derivatives as scaffolds for developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The structural features of 2-(2-propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride suggest that it may interact with kinase domains or other signaling proteins, potentially leading to the development of novel therapeutic agents.
The compound's ability to modulate PPIs has also been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PPIs are involved in the aggregation of amyloid-beta plaques and tau tangles, which are hallmark pathological features of these diseases. By inhibiting these interactions, 2-(2-propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride may offer a new therapeutic strategy for managing these conditions.
In conclusion, 2-(2-propyl-1H-benzimidazol-1-yl)propanoic Acid Hydrochloride (CAS No. 1101183-40-7) represents a promising compound with significant potential in chemical and pharmaceutical research. Its unique structural features, combined with its enhanced solubility due to the hydrochloride salt form, make it an attractive candidate for further investigation into various biological targets. As research continues to uncover new therapeutic applications for benzimidazole derivatives, compounds like this one are poised to play a crucial role in the development of next-generation drugs.
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